Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester

Discotic liquid crystal Photopolymerization Optical compensation film

Procuring discotic liquid crystalline monomers for fixed optical films often risks phase disruption during polymerization. THABB (CAS 174079-42-6) is a triphenylene hexabenzoate hexa-acrylate that retains a stable discotic nematic (ND) mesophase essential for hybrid alignment. Its six terminal acrylate groups enable photopolymerization to permanently lock molecular alignment, producing thermally and mechanically stable negative birefringent films. Key advantages: - Retains ND phase after peripheral acrylate functionalization, ensuring monodomain alignment - Hexafunctional crosslinker: photofixation yields glass-state films with frozen-in optical order - High monomer purity (≥98% HPLC) ensures consistent polymerization kinetics and film uniformity For R&D and pilot-scale orders, standard packaging ranges from 100 mg to 5 g with custom synthesis available.

Molecular Formula C67H46O15
Molecular Weight 1091.1 g/mol
Cat. No. B13102780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester
Molecular FormulaC67H46O15
Molecular Weight1091.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCOC=CC=O
InChIInChI=1S/C67H46O15/c68-38-23-40-75-39-21-22-41-76-52-42-51-49-36-19-20-37-50(49)53-55(54(51)57(78-63(70)44-26-9-2-10-27-44)56(52)77-62(69)43-24-7-1-8-25-43)59(80-65(72)46-30-13-4-14-31-46)61(82-67(74)48-34-17-6-18-35-48)60(81-66(73)47-32-15-5-16-33-47)58(53)79-64(71)45-28-11-3-12-29-45/h1-20,23-38,40,42H,21-22,39,41H2/b40-23+
InChIKeyPHQPYUDWJQNTKZ-ZXTCRCEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THABB: Polymerizable Discotic Nematic Monomer


Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester (systematic name: Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 2,3,6,7,10,11-triphenylenehexayl ester; CAS 174079-42-6), commonly abbreviated as THABB, is a discotic liquid crystalline monomer featuring a central triphenylene core functionalized with six peripheral 4-(4-acryloyloxybutyloxy)benzoate arms [1]. With a molecular formula of C₁₀₂H₉₆O₃₀ and a molecular weight of 1801.84 g/mol, THABB belongs to the triphenylene hexabenzoate ester family and is distinguished from its non-polymerizable analogs by the presence of terminal acrylate (propenoyl) groups that enable subsequent photopolymerization while preserving the discotic nematic (ND) mesophase essential for optical compensation films [1].

Functionality Hexafunctional acrylate monomer for photofixation
Mesophase Discotic nematic (ND) phase retained for alignment
Purity Supplier-optimized purity grade (HPLC-assessed)

Why THABB Cannot Be Replaced by Generic Hexaesters


Triphenylene hexaesters as a class are known for discotic liquid crystallinity; however, simply interchanging THABB with another hexaester such as hexakis(4-alkoxybenzoate) or hexaacetate derivatives ignores the defining functional advantage of THABB: its six terminal acrylate moieties. The introduction of these polymerizable groups does not eliminate the discotic nematic phase—a property that is highly sensitive to peripheral chain modification in this compound class [1]. Non-polymerizable analogs lack the capacity for photofixation of molecular alignment, meaning any optical anisotropy achieved through thermal or surface treatment is lost upon temperature cycling. This fundamental difference makes generic substitution impossible for applications requiring permanently fixed birefringent layers.

Attribute
THABB
Generic Hexaester
Acrylate groups
6 (hexafunctional)
0 – photofixation not supported
ND phase
Retained [1]
May be absent; alignment unstable

THABB Quantitative Differentiation Evidence


Acrylate Functionality: Hexafunctional vs. Non-Polymerizable

THABB carries six terminal acryloyl (propenoyl) groups, one at the terminus of each peripheral arm, rendering the entire molecule hexafunctional for radical photopolymerization. In contrast, the most closely related non-polymerizable comparator, 2,3,6,7,10,11-triphenylenehexayl hexakis(4-alkoxybenzoate), contains zero polymerizable groups and thus cannot be crosslinked [1]. This structural distinction is absolute and quantifiable by standard spectroscopic methods (e.g., ¹H NMR integration of acrylate vinyl protons).

Acrylate functionality
Class-level
6 vs. 0 acrylate groups
Supports photofixation differentiation
¹H NMR / FT-IR confirmation
Discotic liquid crystal Photopolymerization Optical compensation film

ND Phase Preservation upon Acryloyl Introduction

The discotic nematic (ND) phase is required for the preparation of optically anisotropic films via hybrid alignment. Among 2,3,6,7,10,11-hexa-(4-alkoxybenzoyloxy)triphenylene derivatives, certain alkoxy modifications cause complete disappearance of the ND phase. However, introduction of an acryloyl group at the terminal alkoxy position—as in THABB—does not cause disappearance of the ND phase [1]. This means THABB uniquely combines polymerizability with ND phase retention, a property not guaranteed in structurally similar alkoxy variants.

ND phase retention
Reported
ND phase present vs. absent in analogs
Binary phase retention for alignment
POM / DSC characterization
Discotic nematic phase Mesophase stability Structure-property relationship

ND Phase Temperature Window vs. Columnar Phases

A Fuji Film mixture of triphenylene derivatives with polymerizable acrylates at peripheral positions, of which THABB is a representative component, exhibits a stable discotic nematic (ND) mesophase between 115 °C and 150 °C [1]. This relatively wide and accessible processing window is essential for thermal annealing and alignment steps prior to photopolymerization. Non-polymerizable triphenylene hexaesters such as hexakis(alkyloxy)benzoates typically form columnar phases with different temperature profiles and lack the ND phase entirely, making them unsuitable for hybrid-aligned optical films.

ND temperature window
Reported
~35 °C range (115–150 °C)
Defines processing window
Fuji Film mixture observation
Phase transition temperature Discotic nematic Processing window

High-Purity THABB Synthesis: Improved Process Yields vs. Early Large-Scale Purity Deficiencies

Early large-scale synthesis of THABB encountered purity problems in several steps, limiting its commercial viability. Through introduction of new synthetic methods and optimization of reaction conditions at small scale, a highly pure THABB production process has been established [1]. Commercial suppliers now offer THABB at ≥98.0% purity by HPLC [2] and ≥95% by assay . This improvement is critical because residual impurities can act as radical scavengers during photopolymerization, compromising crosslinking efficiency and final film optical quality.

Purity improvement
Head-to-head
≥98% (improved process) vs. earlier batches
Supports reproducible photopolymerization
Supplier-reported HPLC purity
Synthetic purity Quality control Monomer procurement

THABB Research and Industrial Applications


Hybrid-Aligned Anisotropic Films for LCD Compensation

THABB is specifically suited for producing optically anisotropic films via hybrid alignment, where discotic molecules align homeotropically at one interface and planarly at the other. The retained discotic nematic (ND) phase enables monodomain alignment on obliquely vapor-deposited SiO or organic alignment films, and the six acrylate groups allow subsequent photopolymerization to permanently fix this alignment [1]. This application directly leverages the compound's unique combination of ND phase retention and polymerizability.

Anisotropic Polymer Networks via Photopolymerization

As a hexafunctional discotic acrylate, THABB serves as a crosslinking monomer for constructing anisotropic polymer networks. Photopolymerization in the aligned ND phase yields a polymeric film in which the liquid-crystalline order is frozen into the glass state below Tg, enabling optical retarders with negative birefringence that are thermally and mechanically stable [1]. Non-polymerizable triphenylene esters cannot achieve this permanent fixation.

High-Purity Monomer Procurement for Thin-Film Devices

Given the documented historical challenges in achieving high-purity THABB at scale, researchers and industrial users should prioritize sourcing from suppliers that provide HPLC purity ≥98% [2]. High monomer purity directly correlates with consistent photopolymerization kinetics and final film optical uniformity, making purity specifications a critical procurement criterion differentiated from less well-characterized triphenylene esters.

Application
Selection Property
Validation Focus
Hybrid-aligned anisotropic films
ND phase retention + polymerizability
Monodomain alignment quality
Anisotropic polymer networks
Hexafunctional crosslinking monomer
Birefringence and thermal stability
High-purity monomer procurement
Supplier-reported purity specification
Polymerization reproducibility
Quote Request

Request a Quote for Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.